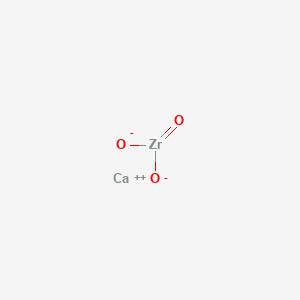
Manganese arsenide
Übersicht
Beschreibung
Manganese arsenide is an intermetallic compound composed of manganese and arsenic. It is known for its ferromagnetic properties and forms crystals with a hexagonal structure. Upon heating to 45°C, it transitions to a paramagnetic orthorhombic β-phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese arsenide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of manganese and arsenic at high temperatures. The reaction is typically carried out in a sealed tube to prevent the loss of arsenic due to its high vapor pressure .
Industrial Production Methods: Industrial production of this compound often involves the reduction of manganese oxide with arsenic trioxide in the presence of a reducing agent such as hydrogen. This method ensures the production of high-purity this compound suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxides of manganese and arsenic, as well as new intermetallic compounds depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Manganese arsenide has a wide range of scientific research applications:
Spintronics: Due to its ferromagnetic properties, this compound is used in spintronic devices for electrical spin injection.
Magnetic Refrigeration: It exhibits a giant magnetocaloric effect near room temperature, making it a promising material for magnetic refrigeration.
Cancer Therapy: this compound nanoparticles have been explored for targeted drug delivery and imaging in cancer therapy.
Wirkmechanismus
The mechanism by which manganese arsenide exerts its effects is primarily related to its ferromagnetic properties. The compound’s ability to transition between ferromagnetic and paramagnetic phases allows it to be used in various magnetic applications. In spintronics, this compound facilitates the injection of spin-polarized electrons into semiconductors, enhancing the performance of spintronic devices . In cancer therapy, this compound nanoparticles target the acidic tumor microenvironment, releasing arsenic trioxide and manganese ions to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gallium Arsenide: Like manganese arsenide, gallium arsenide is used in semiconductor applications.
Nickel Arsenide: Nickel arsenide shares a similar crystal structure with this compound but differs in its magnetic properties and applications.
Cadmium Arsenide: Cadmium arsenide is another arsenide compound with unique electronic properties, often used in topological insulators and other advanced materials.
Uniqueness: this compound’s uniqueness lies in its combination of ferromagnetic properties and its ability to transition to a paramagnetic phase at relatively low temperatures. This makes it particularly valuable for applications in spintronics and magnetic refrigeration, where such properties are essential .
Eigenschaften
InChI |
InChI=1S/As.Mn | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOGMBUMDPBEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn]=[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsMn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312125 | |
| Record name | Manganese arsenide (MnAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.85964 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12005-96-8, 12005-95-7, 61219-26-9 | |
| Record name | Manganese arsenide (Mn2As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese arsenide (MnAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese arsenide (Mn3As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese arsenide (MnAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012005957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese arsenide (MnAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese arsenide (MnAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















